5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole
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Overview
Description
BI-L 45XX is an anti inflammatory benzimidazole derivative with inhibitory effects on neutrophil function
Scientific Research Applications
Corrosion Inhibition Performance
Benzimidazole derivatives, including those related to 5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole, have been studied for their role in corrosion inhibition. Specifically, their efficacy in inhibiting mild steel corrosion in acidic environments has been investigated. Research indicates that these inhibitors are effective and their efficiency increases with concentration. Their adsorption on mild steel surfaces in acidic solutions follows the Langmuir adsorption isotherm, highlighting their potential in industrial applications (Yadav et al., 2013).
DNA Topoisomerase Inhibition
1H-Benzimidazole derivatives, a category that includes 5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole, have been identified as potential inhibitors of mammalian DNA topoisomerase I. This property is particularly relevant in the field of cancer research, as DNA topoisomerase inhibitors can disrupt the replication of cancer cells (Alpan et al., 2007).
Antibacterial Activity
Benzimidazole derivatives have also demonstrated significant antibacterial activity. Studies have shown that certain benzimidazole compounds are effective against a range of bacteria, including both Gram-positive and Gram-negative strains. This suggests their potential use in developing new antibacterial agents (Tien et al., 2016).
Antileukemic Properties
Research into benzimidazole derivatives has also uncovered their potential as antileukemic agents. These compounds have been shown to induce cell death in leukemic cells, suggesting their possible application in the treatment of leukemia (Gowda et al., 2009).
properties
CAS RN |
111317-77-2 |
---|---|
Product Name |
5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole |
Molecular Formula |
C10H9F3N2O2S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethylsulfonyl)benzimidazole |
InChI |
InChI=1S/C10H9F3N2O2S/c1-7-2-3-9-8(4-7)14-6-15(9)18(16,17)5-10(11,12)13/h2-4,6H,5H2,1H3 |
InChI Key |
FKDKLZUSHUTJRL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C=N2)S(=O)(=O)CC(F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=N2)S(=O)(=O)CC(F)(F)F |
Appearance |
Solid powder |
Other CAS RN |
111317-77-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole BI-L 45XX BI-L-45 XX BI-L-45XX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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